molecular formula C15H16Cl2N2O2 B8589665 2-(2,4-Dichlorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypentan-1-one CAS No. 89372-38-3

2-(2,4-Dichlorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypentan-1-one

Cat. No. B8589665
Key on ui cas rn: 89372-38-3
M. Wt: 327.2 g/mol
InChI Key: JGPGHEAEJFPFRY-UHFFFAOYSA-N
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Patent
US04493842

Procedure details

To 20 ml of acetonitrile was added 2.3 g of the sodium salt of imidazole, and 7.0 g of α-methoxy-α-n-propyl-2,4-dichlorophenylacetic acid chloride was then added dropwise at room temperature. The mixture was stirred for 2 hours, poured into 200 ml of ice water and extracted with 300 ml of chloroform. The extract was concentrated under reduced pressure, and the oily product obtained was purified by column chromatography on silica gel to obtain 2.5 g of N-(α-methoxy-α-n-propyl-2,4-dichlorophenylacetyl)imidazole (compound No. 43). m.p. 99°-101° C.
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-methoxy-α-n-propyl-2,4-dichlorophenylacetic acid chloride
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[NH:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH3:7][O:8][C:9]([C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:17]=1[Cl:23])([CH2:13][CH2:14][CH3:15])[C:10](Cl)=[O:11]>C(#N)C>[CH3:7][O:8][C:9]([C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:17]=1[Cl:23])([CH2:13][CH2:14][CH3:15])[C:10]([N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1)=[O:11] |^1:0|

Inputs

Step One
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
α-methoxy-α-n-propyl-2,4-dichlorophenylacetic acid chloride
Quantity
7 g
Type
reactant
Smiles
COC(C(=O)Cl)(CCC)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added dropwise at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(=O)N1C=NC=C1)(CCC)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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